1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic organic compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of benzylamine with a suitable diketone can yield the desired pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods often use optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
- 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxamide
- 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylate
Uniqueness
This compound is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-benzyl-2-methyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-11(13(16)17)7-12(15)14(9)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVQKPVGSLVHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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